2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

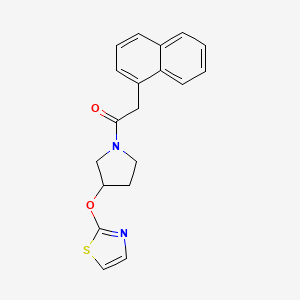

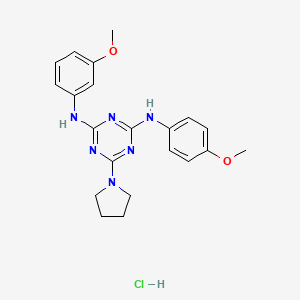

2-chloro-N-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide is a chemical compound with the linear formula C15H15ClN2O . It has a molecular weight of 274.753 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide consists of a benzamide core with a chlorine atom at the 2-position and a 4-(dimethylamino)phenyl)-2-hydroxyethyl group attached to the nitrogen atom .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Compounds with similar structures have been synthesized and studied for their unique reactivity and potential as intermediates in the creation of complex molecules. For example, the synthesis of substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles from corresponding 4-benzoyl-5-hydroxypyrazoles involves reactions that highlight the versatility of benzamide derivatives in synthetic chemistry (Holzer & Hahn, 2003). Such synthetic pathways may provide insights into the potential chemical manipulations of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide for generating novel compounds.

Coordination Chemistry

The coordination and reactivity of benzamide derivatives with metal ions have been explored, suggesting possible applications in the development of metal-organic frameworks (MOFs) or catalysts. The study on coordination and reactivity of phenyl isocyanides illustrates the potential of benzamide derivatives in forming complexes with metals, which could have implications in catalysis or material science (Facchin et al., 2002).

Nonlinear Optical Materials

Derivatives of benzamides have been investigated for their nonlinear optical properties, which are crucial for applications in photonics and optical communication technologies. The synthesis and nonlinear optical absorption of novel chalcone derivative compounds, which share structural similarities with benzamides, demonstrate the potential of such compounds in optical device applications (Rahulan et al., 2014).

Biological Activity

While the specific biological activities of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide are not provided, related compounds have been studied for their biological effects. For instance, the synthesis and characterization of aromatic polymers containing triazine rings and long alkyl side chains show potential applications in biocompatible materials and drug delivery systems (Lin et al., 1990).

Safety and Hazards

Direcciones Futuras

Given the lack of information on 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. This could potentially lead to the development of new applications for this compound in various fields .

Propiedades

IUPAC Name |

2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2/c1-20(2)13-9-7-12(8-10-13)16(21)11-19-17(22)14-5-3-4-6-15(14)18/h3-10,16,21H,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJMSGFJBGDNMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2441590.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-enamide](/img/structure/B2441596.png)

![4-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2441598.png)

![N-(3,5-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2441602.png)

![9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441606.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2441607.png)

![1-(2,5-Dimethoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2441608.png)